molecular formula C13H14Cl3NO B14331269 (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride CAS No. 100098-74-6

(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride

Cat. No.: B14331269
CAS No.: 100098-74-6
M. Wt: 306.6 g/mol
InChI Key: SZOXXJJUIIDFGC-CVDVRWGVSA-N
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Description

(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorostyryl group attached to an oxazoline ring, which is further stabilized by a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:

    Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with a suitable base to form the corresponding styryl intermediate.

    Cyclization to Oxazoline: The styryl intermediate is then reacted with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: The dichlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce saturated alkyl derivatives.

Scientific Research Applications

(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets. The dichlorostyryl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazoline ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline
  • (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-thiazoline
  • (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-imidazoline

Uniqueness

(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is unique due to its specific combination of a dichlorostyryl group and an oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

100098-74-6

Molecular Formula

C13H14Cl3NO

Molecular Weight

306.6 g/mol

IUPAC Name

2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

InChI

InChI=1S/C13H13Cl2NO.ClH/c1-13(2)8-17-12(16-13)6-4-9-3-5-10(14)11(15)7-9;/h3-7H,8H2,1-2H3;1H/b6-4+;

InChI Key

SZOXXJJUIIDFGC-CVDVRWGVSA-N

Isomeric SMILES

CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl)C.Cl

Canonical SMILES

CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl)C.Cl

Origin of Product

United States

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